molecular formula C15H13NO B089545 3-phenyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1022-66-8

3-phenyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B089545
CAS No.: 1022-66-8
M. Wt: 223.27 g/mol
InChI Key: WIGSEVPKWYDXGT-UHFFFAOYSA-N
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Description

3-Phenyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family It features a quinolinone core structure with a phenyl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-phenyl-3,4-dihydroquinolin-2(1H)-one involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. The reaction typically proceeds under acidic conditions, often using a Lewis acid catalyst such as aluminum chloride or boron trifluoride.

Another synthetic route involves the cyclization of N-phenyl-2-aminobenzamide under basic conditions. This method can be catalyzed by bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Phenyl-3,4-dihydroquinolin-2(1H)-one can undergo oxidation reactions to form quinolinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 3-phenyl-1,2,3,4-tetrahydroquinoline using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nitric acid, and sulfonating agents.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: 3-Phenyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

3-Phenyl-3,4-dihydroquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-phenyl-3,4-dihydroquinolin-2(1H)-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylquinolin-2(1H)-one: Lacks the dihydro component, which may affect its reactivity and biological activity.

    3,4-Dihydroquinolin-2(1H)-one: Without the phenyl group, it may have different chemical properties and applications.

    2-Phenyl-3,4-dihydroquinolin-2(1H)-one: Positional isomer with potentially different biological activities.

Uniqueness

3-Phenyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the phenyl group and the dihydroquinolinone core makes it a versatile scaffold for various applications in research and industry.

Properties

IUPAC Name

3-phenyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGSEVPKWYDXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550811
Record name 3-Phenyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022-66-8
Record name 3-Phenyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the enantioselective synthesis of (S)-3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-ones?

A1: Enantioselective synthesis is crucial in pharmaceutical chemistry because enantiomers (mirror-image molecules) can have different biological activities. The development of a synthetic route for the (S)-enantiomer of 3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-one allows researchers to isolate and study the specific properties and potential applications of this enantiomer. [] This is particularly important when exploring potential therapeutic applications, as one enantiomer may exhibit desired biological activity while the other might be inactive or even harmful.

Q2: What is the key synthetic strategy employed in the preparation of (S)-3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-ones?

A2: The synthesis utilizes a two-step approach. First, a chiral auxiliary, (2S,5S)-cis-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one, is employed to control the stereochemistry. [] This auxiliary is reacted with substituted o-nitrobenzyl bromides to form an intermediate. In the second step, the nitro group in the intermediate is reduced to an amine. This reduction triggers an intramolecular cyclization reaction with the dioxolanone ring, leading to the formation of the desired (S)-3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-one ring system. [] This method offers a practical and efficient way to access these enantiomerically pure compounds.

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